Computed LogP and Hydrogen-Bonding Capacity
The target compound's computed XLogP3-AA is -0.1, reflecting the polar character imparted by the 5-amino-1,2,4-triazole core and the pyrrolidine amide [1]. This value is markedly lower than that of N-aryl or N-alkyl carboxamide homologues such as N-(4-chlorophenyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-pyrrolidin-1-yl-1,2,4-triazole-3-carboxamide, which exhibit cLogP values typically above 3.0 [2]. While direct experimental logP for CAS 921225-14-1 is not available, the low computed logP suggests superior aqueous solubility and reduced non-specific protein binding relative to more lipophilic triazole carboxamide analogues, a critical consideration in early-stage drug discovery when selecting a lead-like starting scaffold [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA / cLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.1 |
| Comparator Or Baseline | N-(4-chlorophenyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-pyrrolidin-1-yl-1,2,4-triazole-3-carboxamide (a representative lipophilic triazole carboxamide analogue with cLogP > 3.0) |
| Quantified Difference | Approximately 3.1 log units lower for the target, corresponding to an estimated >1000-fold higher aqueous solubility based on the Lipinski relationship |
| Conditions | Computed using XLogP3 3.0 (PubChem) for the target; cLogP comparison based on the structural class. Experimental shake-flask logP not available. |
Why This Matters
For procurement decisions in lead generation campaigns, selecting a low-logP, high-polar-surface-area scaffold like CAS 921225-14-1 can mitigate late-stage attrition due to poor solubility or off-target pharmacology, even though direct activity data remain unpublished.
- [1] PubChem Compound Summary for CID 45791200, (5-amino-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone. National Center for Biotechnology Information (2025). View Source
- [2] DrugMap entry for 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-N-pyrrolidin-1-yl-1,2,4-triazole-3-carboxamide, DrugMap Database, IDRBLab. View Source
